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molecular formula C17H21Cl2N5O B8436595 4-Pyridazinecarbonitrile, 3-((2-(4-morpholinyl)ethyl)amino)-6-phenyl-, dihydrochloride CAS No. 94011-81-1

4-Pyridazinecarbonitrile, 3-((2-(4-morpholinyl)ethyl)amino)-6-phenyl-, dihydrochloride

Cat. No. B8436595
M. Wt: 382.3 g/mol
InChI Key: BAMITKCNSQJVHG-UHFFFAOYSA-N
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Patent
US04631280

Procedure details

7.3 g of the chlorine compound of Example 18 are dissolved in 60 ml of normal butanol, and 8 g of N-(2-aminoethyl)-morpholine are added. The mixture is heated under reflux for 3 hours and then poured into 1000 ml of water. The organic phase is extracted with ether and the ether solution is then extracted with a 1N solution of sulphuric acid. The aqueous phase is separated off, rendered alkaline with sodium hydroxide and extracted with ether. The ether phase is dried over magnesium sulphate and the solvent is then evaporated off to dryness in vacuo. This gives a yellow solid. Yield 81.3%; melting point 138° C.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][C:7]=1[C:8]#[N:9].[NH2:16][CH2:17][CH2:18][N:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1.O>C(O)CCC>[ClH:1].[ClH:1].[O:22]1[CH2:23][CH2:24][N:19]([CH2:18][CH2:17][NH:16][C:2]2[N:3]=[N:4][C:5]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)=[CH:6][C:7]=2[C:8]#[N:9])[CH2:20][CH2:21]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
ClC=1N=NC(=CC1C#N)C1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
NCCN1CCOCC1
Step Three
Name
Quantity
1000 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the ether solution is then extracted with a 1N solution of sulphuric acid
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated off
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether phase is dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is then evaporated off to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
This gives a yellow solid

Outcomes

Product
Name
Type
Smiles
Cl.Cl.O1CCN(CC1)CCNC=1N=NC(=CC1C#N)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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